molecular formula C7H13N3O3 B1207167 1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol CAS No. 78524-63-7

1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol

Cat. No.: B1207167
CAS No.: 78524-63-7
M. Wt: 187.2 g/mol
InChI Key: AREOQWAGJRLWAG-UHFFFAOYSA-N
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Description

1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol is a synthetic organic compound that features both hydroxyamino and imidazole functional groups

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as imidazole, methoxypropanol, and hydroxylamine.

    Step-by-Step Synthesis:

    Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or ethanol are commonly used, and the reactions are typically performed at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The hydroxyamino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Halogenating agents or nucleophiles like alkyl halides can be used.

Major Products Formed:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.

    Pathways Involved: The compound may influence biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

    1-(Hydroxyamino)imidazole: Lacks the methoxypropanol group.

    3-Methoxypropan-2-ol: Lacks the imidazole and hydroxyamino groups.

    2-(Hydroxyamino)imidazole: Similar but lacks the methoxypropanol group.

Uniqueness: 1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol is unique due to the presence of both hydroxyamino and methoxypropanol groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3/c1-13-5-6(11)4-10-3-2-8-7(10)9-12/h2-3,6,11-12H,4-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREOQWAGJRLWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN1C=CN=C1NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10999815
Record name 1-[2-(Hydroxyamino)-1H-imidazol-1-yl]-3-methoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10999815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78524-63-7
Record name 2-Hydroxyaminomisonidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078524637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-(Hydroxyamino)-1H-imidazol-1-yl]-3-methoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10999815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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